

Spectroscopic and Spectrometric Analysis of 2,6-Dichloroquinoxaline: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dichloroquinoxaline

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Aimed at researchers, scientists, and professionals in drug development, this in-depth technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for **2,6-dichloroquinoxaline**. This document is designed to be a critical resource for the identification, characterization, and quality control of this important synthetic intermediate.

Introduction

2,6-Dichloroquinoxaline is a halogenated heterocyclic compound featuring a quinoxaline core substituted with chlorine atoms at the 2 and 6 positions. This specific substitution pattern makes it a valuable and versatile building block in the synthesis of a wide array of functional molecules. It is a key intermediate in the development of pharmaceuticals, agrochemicals, and materials with tailored electronic properties.^[1] A thorough understanding of its spectroscopic and spectrometric characteristics is fundamental for confirming its structure, assessing its purity, and predicting its behavior in subsequent chemical transformations.

Spectroscopic and Spectrometric Data

This section presents the available and predicted spectroscopic and spectrometric data for **2,6-dichloroquinoxaline**, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Detailed experimental ¹H NMR data, including precise chemical shifts and coupling constants for **2,6-dichloroquinoxaline**, is not readily available in public spectral databases.

Table 1: Predicted ¹H NMR Spectral Data for **2,6-Dichloroquinoxaline** in CDCl₃

Assigned Proton	Predicted Chemical Shift (δ) [ppm]	Multiplicity	Predicted Coupling Constant (J) [Hz]
H-3	8.65	Singlet (s)	-
H-8	8.05	Doublet (d)	~2.5
H-5	7.90	Doublet (d)	~9.0
H-7	7.70	Doublet of doublets (dd)	~9.0, ~2.5

Note: These are predicted values based on structure-correlation principles. Actual experimental values may vary.

¹³C NMR (Carbon-13 NMR) Data

A ¹³C NMR spectrum for **2,6-dichloroquinoxaline** is referenced in the PubChem database, though specific peak assignments are not provided.[2]

Table 2: Predicted ¹³C NMR Spectral Data for **2,6-Dichloroquinoxaline** in CDCl₃

Assigned Carbon	Predicted Chemical Shift (δ) [ppm]
C-2	146.5
C-3	145.0
C-8a	141.2
C-4a	140.8
C-6	134.0
C-8	132.5
C-5	131.0
C-7	129.5

Note: These are predicted values. Quaternary carbons (C-2, C-4a, C-6, C-8a) are typically observed with lower intensity in proton-decoupled ^{13}C NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. PubChem indicates the availability of an FTIR spectrum for **2,6-dichloroquinoxaline**.[\[2\]](#)

Table 3: Characteristic IR Absorption Frequencies for **2,6-Dichloroquinoxaline**

Wavenumber (cm^{-1})	Intensity	Functional Group Assignment
3100 - 3000	Medium	Aromatic C-H Stretch
1600 - 1550	Medium - Strong	C=N Stretch (Quinoxaline Ring)
1500 - 1400	Medium - Strong	C=C Stretch (Aromatic Ring)
~1150	Strong	C-Cl Stretch
900 - 650	Strong	Aromatic C-H Out-of-Plane Bend

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The monoisotopic mass of **2,6-dichloroquinoxaline** is 197.9751535 Da.[\[2\]](#)

Table 4: Mass Spectrometry Data for **2,6-Dichloroquinoxaline**

m/z	Proposed Fragment Ion	Notes
198	$[\text{C}_8\text{H}_4\text{Cl}_2\text{N}_2]^{+\bullet}$	Molecular ion ($\text{M}^{+\bullet}$) with a characteristic isotopic pattern for two chlorine atoms.
200	$[\text{C}_8\text{H}_4^{35}\text{Cl}^{37}\text{C}\text{IN}_2]^{+\bullet}$	$\text{M}+2$ peak, approximately 65% the intensity of the $\text{M}^{+\bullet}$ peak.
202	$[\text{C}_8\text{H}_4^{37}\text{Cl}_2\text{N}_2]^{+\bullet}$	$\text{M}+4$ peak, approximately 10% the intensity of the $\text{M}^{+\bullet}$ peak.
163	$[\text{C}_8\text{H}_4\text{CIN}_2]^+$	Loss of a chlorine radical from the molecular ion.
127	$[\text{C}_7\text{H}_4\text{N}]^+$	Loss of HCl and HCN from the $[\text{M}-\text{Cl}]^+$ fragment.

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic and spectrometric data for a solid compound like **2,6-dichloroquinoxaline**.

NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh approximately 10-20 mg of **2,6-dichloroquinoxaline** and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.
- Instrument Setup: The NMR experiments are typically performed on a 400 MHz or higher field spectrometer. The instrument is tuned and matched for the specific probe and solvent.

Shimming is performed to optimize the magnetic field homogeneity.

- ^1H NMR Acquisition: A standard one-pulse sequence is used to acquire the ^1H NMR spectrum. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (typically 8-16) are averaged to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the ^{13}C NMR spectrum. A larger number of scans are required due to the low natural abundance of ^{13}C .

IR Spectroscopy Protocol

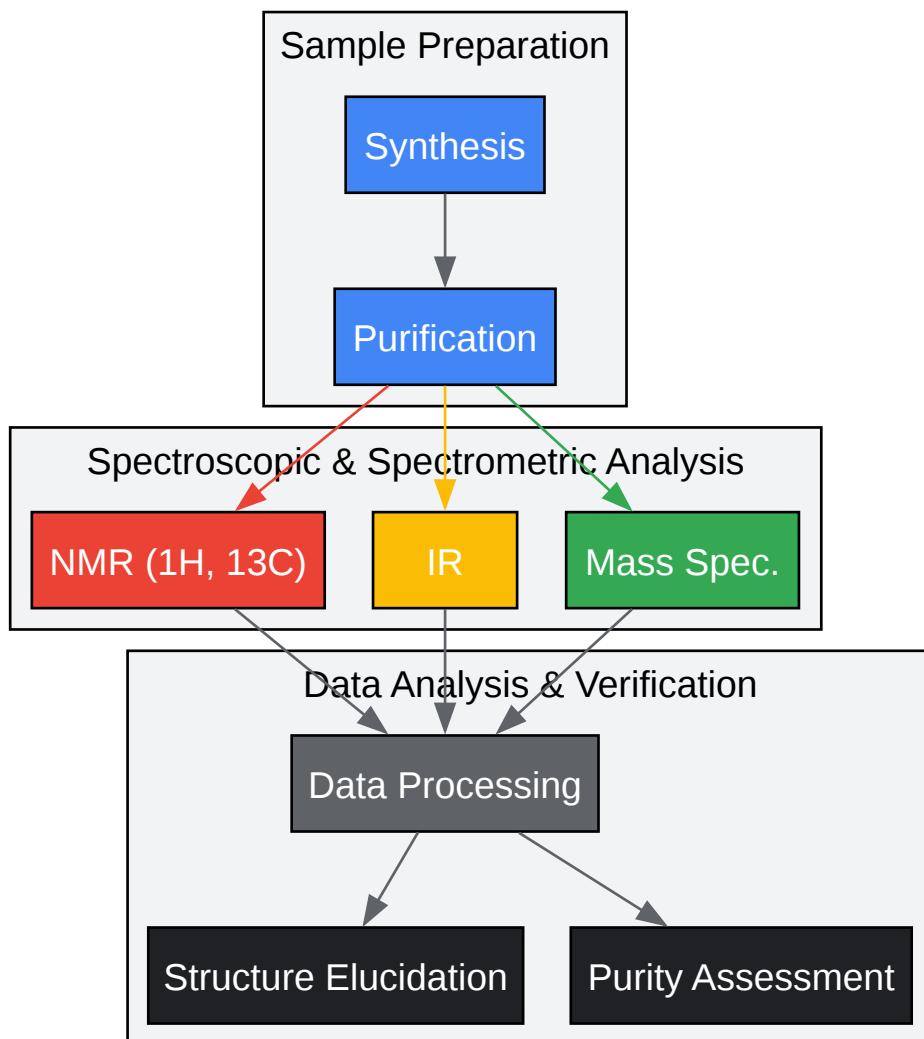
- Sample Preparation (KBr Pellet Method): A small amount of **2,6-dichloroquinoxaline** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then compressed under high pressure using a hydraulic press to form a transparent or translucent pellet.
- Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample holder is first recorded. The sample spectrum is then acquired, typically over a range of 4000-400 cm^{-1} , with a resolution of 4 cm^{-1} .

Mass Spectrometry Protocol (Electron Ionization)

- Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, often via a direct insertion probe. The sample is heated to induce vaporization.
- Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of the characterization process for **2,6-dichloroquinoxaline**.



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Caption: Workflow for the characterization of **2,6-dichloroquinoxaline**.

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References

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